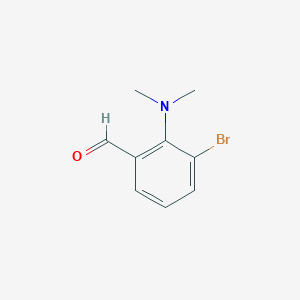

3-Bromo-2-(dimethylamino)benzaldehyde

描述

3-Bromo-2-(dimethylamino)benzaldehyde is a benzaldehyde derivative substituted with a bromine atom at the 3-position and a dimethylamino group (-N(CH₃)₂) at the 2-position. This combination of substituents confers unique electronic and steric properties. The bromine atom is electron-withdrawing, while the dimethylamino group is strongly electron-donating, creating a polarized aldehyde moiety that enhances reactivity in nucleophilic addition reactions. Applications likely include its use as a precursor for Schiff bases, ligands in coordination chemistry, and intermediates in pharmaceutical synthesis, inferred from structurally related compounds in the evidence .

属性

分子式 |

C9H10BrNO |

|---|---|

分子量 |

228.09 g/mol |

IUPAC 名称 |

3-bromo-2-(dimethylamino)benzaldehyde |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)9-7(6-12)4-3-5-8(9)10/h3-6H,1-2H3 |

InChI 键 |

OENZOKTZMZDDHA-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C1=C(C=CC=C1Br)C=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(dimethylamino)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-(dimethylamino)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified through techniques such as recrystallization or column chromatography .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position participates in NAS reactions, facilitated by the electron-donating dimethylamino group at the 2-position, which activates the aromatic ring.

Key Reactions:

-

Ammonolysis : Reacts with aqueous ammonia under reflux to yield 3-amino-2-(dimethylamino)benzaldehyde .

-

Alkoxy Substitution : Treatment with sodium methoxide in DMF produces 3-methoxy-2-(dimethylamino)benzaldehyde .

Table 1: NAS Reaction Conditions and Outcomes

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NH₃ (aq.) | Reflux, 6 h | 3-Amino-2-(dimethylamino)benzaldehyde | 68 | |

| NaOMe | DMF, 90°C, 4 h | 3-Methoxy-2-(dimethylamino)benzaldehyde | 72 |

Aldehyde-Specific Reactions

The aldehyde group undergoes oxidation, reduction, and condensation reactions.

Oxidation

-

Carboxylic Acid Formation : Oxidation with KMnO₄ in acidic conditions yields 3-bromo-2-(dimethylamino)benzoic acid .

Reduction

-

Primary Alcohol Formation : Reduction with NaBH₄ in ethanol produces 3-bromo-2-(dimethylamino)benzyl alcohol .

Condensation

-

Schiff Base Synthesis : Reacts with primary amines (e.g., aniline) to form imines under solvent-free conditions .

-

Aldol Condensation : Forms α,β-unsaturated ketones when reacted with ketones like acetone under basic conditions .

Electrophilic Substitution

The dimethylamino group directs electrophiles to the para position relative to itself, while bromine deactivates the ring.

Example Reaction:

-

Nitration : Forms 3-bromo-5-nitro-2-(dimethylamino)benzaldehyde as the major product under mixed acid conditions .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives (e.g., 3-(4-methoxyphenyl)-2-(dimethylamino)benzaldehyde) .

-

Buchwald–Hartwig Amination : Produces tertiary amines when coupled with secondary amines .

Table 3: Cross-Coupling Efficiency

| Reaction | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenylboronic acid | 85 |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Piperidine | 78 |

Biological Activity and Derivatives

Derivatives of this compound exhibit selective inhibition of aldehyde dehydrogenase (ALDH) isoforms, with IC₅₀ values in the micromolar range . Modifications to the dimethylamino group enhance binding to enzymatic active sites.

Table 4: ALDH Inhibition by Derivatives

| Derivative | ALDH1A3 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) |

|---|---|---|

| Parent Compound | 12.5 | >50 |

| m-NO₂ Analog | 0.27 | 1.29 |

| p-Piperidine | 0.31 | 1.61 |

科学研究应用

Chemical Properties and Structure

3-Bromo-2-(dimethylamino)benzaldehyde features a benzaldehyde structure with a bromine atom at the 3-position and a dimethylamino group at the 2-position. Its molecular formula is and it has a molecular weight of approximately 228.09 g/mol. The presence of both the bromine and dimethylamino groups enhances its reactivity and biological activity, making it a valuable compound in various chemical processes.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in:

- Pharmaceutical Development : This compound can be used as a precursor for synthesizing various pharmaceuticals, including anti-inflammatory and antimicrobial agents. Its unique structure allows for modifications that can enhance biological activity.

- Material Science : The compound acts as a building block for advanced materials, contributing to the development of specialty chemicals used in different industrial applications.

Biological Research

The compound's biological properties are of particular interest:

- Antimicrobial Activity : Research indicates that similar compounds exhibit antimicrobial effects, suggesting that this compound may possess similar properties. Studies are ongoing to elucidate its effectiveness against various pathogens.

- Antitumor Properties : Preliminary studies suggest potential antitumor activities, warranting further investigation into its mechanisms of action and efficacy in cancer treatment.

Case Study 1: Synthesis of Antimicrobial Agents

In a study aimed at developing new antimicrobial agents, researchers synthesized derivatives of this compound. The derivatives were tested against several bacterial strains, showing promising results in inhibiting growth, thus highlighting its potential as a lead compound for drug development.

Case Study 2: Antitumor Activity Assessment

Another research project focused on evaluating the antitumor activity of compounds derived from this compound. In vitro assays demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications to this compound could lead to effective cancer therapeutics.

作用机制

The mechanism of action of 3-Bromo-2-(dimethylamino)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, it may interact with proteins, enzymes, or other biomolecules, leading to changes in their structure or function .

Molecular Targets and Pathways:

Proteins and Enzymes: The compound can bind to specific amino acid residues, altering the activity of enzymes or proteins.

Cellular Pathways: It may influence cellular pathways by modulating the activity of key regulatory proteins or enzymes.

相似化合物的比较

Positional Isomers: 4-(Dimethylamino)benzaldehyde

- Structure: The dimethylamino group is para to the aldehyde.

- Key Differences :

- The para-substitution eliminates steric hindrance near the aldehyde, enhancing accessibility for nucleophilic reactions compared to the ortho-substituted target compound.

- Used extensively in the synthesis of formazans (colorimetric probes) and Schiff bases (e.g., EA4 in ) due to its strong electron-donating effect .

- Applications : Preferred in reactions requiring high electron density at the aldehyde group, such as condensation with hydrazines .

3-Bromo-2-hydroxybenzaldehyde

- Structure: Hydroxyl (-OH) replaces the dimethylamino group at the 2-position.

- Key Differences :

- The hydroxyl group forms an intramolecular hydrogen bond with the aldehyde, resulting in a planar molecular structure and influencing crystal packing via π-stacking and C–H···Br interactions .

- Applications focus on metal coordination chemistry (e.g., titanium, zinc complexes) and antiviral/anticancer agent synthesis .

- Comparison: The dimethylamino group in the target compound lacks H-bonding capability but offers superior solubility in organic solvents, broadening its utility in non-polar reaction systems.

5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde

- Structure : A trifluoromethylbenzyloxy group is introduced at the 2-position.

- Key Differences :

- The electron-withdrawing trifluoromethyl group and bulky benzyloxy substituent increase lipophilicity and steric hindrance, making this compound valuable in fluorinated drug design .

- Unlike the target compound, the aldehyde is less electrophilic due to the electron-withdrawing effects of the substituents.

Structural and Electronic Properties

Table 1: Comparative Analysis of Key Compounds

生物活性

3-Bromo-2-(dimethylamino)benzaldehyde is an organic compound notable for its unique structure, which includes a bromine atom at the 3-position and a dimethylamino group at the 2-position of the benzaldehyde. This compound has garnered attention for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

- Molecular Formula : C10H12BrN

- Molecular Weight : Approximately 228.09 g/mol

The presence of the bromine and dimethylamino groups enhances the compound's reactivity and interaction with biological targets, making it a valuable candidate in medicinal chemistry and organic synthesis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives can effectively inhibit the growth of both bacteria and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 40 µg/mL |

| 4-Bromo-2-(dimethylamino)benzaldehyde | C. albicans | 30 µg/mL |

These findings suggest that the compound could be explored further as a potential antimicrobial agent in clinical settings .

Antitumor Activity

The antitumor potential of this compound has been investigated in several studies. For example, its structural analogs have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value of approximately 0.5 µM in inhibiting the proliferation of MDA-MB-231 breast cancer cells, indicating potent antitumor activity .

Anti-inflammatory Properties

The compound's anti-inflammatory properties have also been a subject of research. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .

Case Studies

- Antimicrobial Efficacy : A study published in Frontiers in Chemistry analyzed the antimicrobial effects of various substituted benzaldehydes, including this compound, against common pathogens. The results indicated significant zones of inhibition compared to control substances, highlighting its potential as an antimicrobial agent .

- Cytotoxicity Assessment : Research conducted on different derivatives showed that modifications to the dimethylamino group significantly affected cytotoxicity levels in cancer cell lines. This study emphasized structure-activity relationships (SAR) that could guide future drug development efforts targeting specific cancers .

常见问题

Q. What are the recommended synthetic routes for 3-bromo-2-(dimethylamino)benzaldehyde, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or formylation reactions. For example, bromination of 2-(dimethylamino)benzaldehyde using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C achieves selective bromination at the 3-position . Alternatively, formylation of 3-bromo-2-aminobenzene derivatives using paraformaldehyde and MgCl₂ in tetrahydrofuran (THF) under reflux conditions can yield the aldehyde group, followed by dimethylamination . Key parameters include temperature control (to avoid over-bromination) and anhydrous conditions for reagent stability.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms the dimethylamino group (singlet at δ ~2.8–3.2 ppm for N(CH₃)₂) and aldehyde proton (δ ~9.8–10.2 ppm). C NMR identifies the aldehyde carbon (δ ~190–195 ppm) and brominated aromatic carbons .

- IR Spectroscopy : Stretching frequencies for C=O (~1680–1720 cm⁻¹) and C-Br (~550–650 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding between aldehyde and dimethylamino groups) and π-stacking in the crystal lattice .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile reagents.

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dry place (0–6°C) in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution. The bromine atom’s σ-hole (positive electrostatic potential) and the dimethylamino group’s electron-donating effects influence reactivity. Frontier Molecular Orbital (FMO) analysis predicts sites for nucleophilic attack (e.g., bromine substitution) .

Q. What strategies resolve contradictions in reported yields for Schiff base formation using this compound?

- Methodological Answer : Yield discrepancies often arise from solvent polarity and pH. For example:

- High-Yield Protocol : React with primary amines (e.g., aniline) in ethanol at pH 5–6 (acetic acid catalyst) under reflux for 4 hours. Yields >85% are achievable .

- Low-Yield Cases : Polar aprotic solvents (e.g., DMSO) or alkaline conditions may deprotonate the aldehyde, reducing reactivity. Adjust pH to neutral and use Dean-Stark traps to remove water .

Q. How does this compound perform as a ligand in transition metal catalysis?

- Methodological Answer : The compound forms stable Schiff base complexes with metals (e.g., Cu(II), Zn(II)) via the aldehyde and dimethylamino groups. Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。